2-Isopropyl-5-methyloxazole-4-carboxylic acid

Description

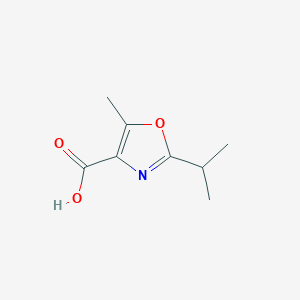

2-Isopropyl-5-methyloxazole-4-carboxylic acid (CAS 1187173-72-3) is a heterocyclic carboxylic acid with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . The compound features an oxazole ring substituted with an isopropyl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 2. It is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules, as evidenced by its listing in chemical catalogs and specialized supplier databases .

The oxazole core contributes to its aromatic and electron-deficient character, while the carboxylic acid group enables functionalization via esterification, amidation, or coordination chemistry.

Properties

IUPAC Name |

5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4(2)7-9-6(8(10)11)5(3)12-7/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJZTLXRNSABDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of resin-supported carboxylic acid with propargyl bromide, followed by cycloaddition reactions involving nitrile oxides . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often employ continuous flow processes to enhance efficiency and yield. These methods may utilize catalysts such as manganese dioxide for the oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Reactions involving the substitution of functional groups on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Manganese dioxide, bromotrichloromethane.

Cyclization agents: Propargyl bromide, nitrile oxides.

Major Products

The major products formed from these reactions are typically substituted isoxazoles, which can be further functionalized for various applications .

Scientific Research Applications

2-Isopropyl-5-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to biological targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Carboxylic Acids

The following table summarizes key structural and functional differences between 2-isopropyl-5-methyloxazole-4-carboxylic acid and related compounds:

Functional and Reactivity Differences

Oxazole vs. Isoxazole Derivatives

- Electronic Properties : The oxazole ring (one oxygen and one nitrogen in the ring) is less electron-rich than isoxazole (where oxygen and nitrogen are adjacent). This difference impacts reactivity in cycloaddition or nucleophilic substitution reactions .

Substituent Positioning

- Carboxylic Acid Placement : In 4-methyloxazole-2-carboxylic acid (CAS 4857-42-5), the carboxylic acid is at position 2, altering hydrogen-bonding capabilities and acidity (predicted pKa ~2-3) compared to position 4 in the target compound .

- Pyrimidine Analogues : Pyrimidine-based derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit larger aromatic systems, enhancing π-stacking interactions in drug-receptor binding. The chlorine substituent may improve metabolic stability .

Bioisosteric Potential

Physicochemical and Application-Based Insights

- Solubility : The isopropyl group in this compound likely reduces water solubility compared to smaller analogues like 5-methylisoxazole-4-carboxylic acid.

- Synthetic Utility : The oxazole core is prized in medicinal chemistry for mimicking peptide bonds, while pyrimidine derivatives are more common in nucleoside analogues .

- Thermal Stability : Oxazole rings generally exhibit higher thermal stability than isoxazoles due to resonance stabilization, making them preferable in high-temperature reactions .

Biological Activity

2-Isopropyl-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular structure of this compound includes an oxazole ring, which is characterized by the presence of nitrogen and oxygen atoms. The compound's formula is , featuring an isopropyl group and a carboxylic acid functional group. These structural components contribute to its solubility and bioavailability, making it a subject of interest in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has shown efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, which is significant for developing new antibiotics in the face of rising antibiotic resistance .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory activities. In laboratory studies, it has demonstrated the ability to inhibit the expression of inflammatory mediators, potentially making it useful for treating conditions associated with chronic inflammation .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its applications:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially acting as an inhibitor or activator depending on the biological context. This interaction can modulate biochemical pathways critical for cellular functions .

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, thereby altering cellular metabolism and function. This modulation can lead to therapeutic effects in various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study assessed the compound's effectiveness against common bacterial pathogens. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a novel antimicrobial agent .

- Anti-inflammatory Mechanism Study : In vitro experiments demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages, highlighting its role in modulating inflammatory responses .

- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects on cancer cell lines showed that the compound induced apoptosis in treated cells, with IC50 values indicating potent activity against specific cancer types .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.